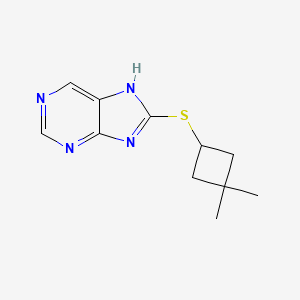![molecular formula C13H14BrN3O2 B7436824 (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol](/img/structure/B7436824.png)
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, also known as BIBX1382, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched in both in vitro and in vivo models.
作用机制
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing amyloid-beta plaque deposition and improving cognitive function.
实验室实验的优点和局限性
One of the main advantages of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is its high specificity for EGFR, making it a valuable tool for studying the role of EGFR in various diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all types of cancer. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
未来方向
There are several potential future directions for research on (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Targeting other receptors: this compound may be modified to target other receptors in addition to EGFR, expanding its potential therapeutic applications.
3. Development of analogs: Analogues of this compound may be synthesized to improve its potency, selectivity, and pharmacokinetic properties.
4. Clinical trials: this compound may be tested in clinical trials to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for EGFR and anti-inflammatory effects make it a valuable tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, ongoing research and development may lead to the discovery of new applications and improved versions of the molecule.
合成方法
The synthesis of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol involves several steps, including the reaction of 6-bromoquinazoline with an amino alcohol, followed by the addition of a protecting group and subsequent deprotection to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR, this compound has been shown to reduce tumor growth and improve survival rates in animal models.
属性
IUPAC Name |
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-8-1-2-10-9(5-8)13(16-7-15-10)17-11-3-4-19-6-12(11)18/h1-2,5,7,11-12,18H,3-4,6H2,(H,15,16,17)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGUUWRJZHLEA-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)
![(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![N-(1-hydroxy-2-oxopiperidin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7436788.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)

![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)